{4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid
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Overview
Description
{4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid is a boronic acid derivative that features a thiazole ring and a cyanomethyl group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the formation of the boronic acid group, which can be achieved through hydroboration or other boron introduction techniques .
Industrial Production Methods
Industrial production of boronic acids often involves scalable methods such as hydroboration of alkenes or alkynes. These methods are chosen for their efficiency and ability to produce large quantities of the desired product. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
{4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
{4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of {4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can interact with enzymes or other proteins. The boronic acid group can form stable complexes with active site residues, thereby inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the thiazole and cyanomethyl groups, making it less versatile in certain applications.
4-(Cyanomethyl)phenylboronic acid: Similar structure but without the thiazole ring, which may affect its reactivity and binding properties.
Thiazole-containing boronic acids: Share the thiazole ring but may have different substituents, affecting their overall properties and applications.
Uniqueness
{4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid is unique due to the combination of the thiazole ring and cyanomethyl group, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or material synthesis .
Properties
IUPAC Name |
[4-[2-(cyanomethyl)-1,3-thiazol-4-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BN2O2S/c13-6-5-11-14-10(7-17-11)8-1-3-9(4-2-8)12(15)16/h1-4,7,15-16H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOXDKJSJIMIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CSC(=N2)CC#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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